[(2-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
Description
[(2-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene ring substituted with a methyl group at the 3-position and a carboxylate ester at the 2-position. The ester moiety is further modified with a (2-methylphenyl)carbamoyl group. This structure combines aromatic and heterocyclic components, which are common in medicinal chemistry for targeting receptors or enzymes.
The synthesis of such compounds likely involves coupling reactions between thiophene carboxylate derivatives and carbamoyl-containing intermediates. For example, methyl thiophene-2-carboxylates can be synthesized from acetylenic ketones and methyl thioglycolate in the presence of CsCO₃ and MeOH, as demonstrated in Scheme 30 of . The introduction of the 3-methyl group may require tailored substrates or regioselective conditions.
Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-5-3-4-6-12(10)16-13(17)9-19-15(18)14-11(2)7-8-20-14/h3-8H,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGJDORGOFCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate typically involves the condensation of 2-methylphenyl isocyanate with methyl 3-methylthiophene-2-carboxylate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
[(2-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of [(2-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle : The thiophene ring in the target compound contrasts with the indole or benzamide cores in analogs, which could alter receptor binding kinetics.
Thiophene Carboxylate Derivatives
and provide data on structurally related thiophene esters:
Analysis :
- The 3-methyl substitution on thiophene (vs. 2-methyl) may increase steric hindrance, affecting crystallinity and melting point.
- The carbamoyl methyl ester group likely enhances solubility compared to unsubstituted methyl thiophene-2-carboxylate but remains less polar than sulfonamide derivatives like Zafirlukast .
Physicochemical and Pharmacological Properties
- Solubility : Zafirlukast’s poor solubility (0.02 mg/mL) is attributed to its sulfonyl and indole groups . The target compound’s carbamoyl ester may offer intermediate solubility, suitable for oral formulations.
- Synthetic Accessibility : The synthesis of methyl thiophene-2-carboxylates () is well-established, but introducing the 3-methyl group and carbamoyl moiety may require additional steps or catalysts .
Research Findings and Data Gaps
- Synthesis : While acetylenic ketones are viable precursors for thiophene carboxylates , the regioselective introduction of the 3-methyl group remains unexplored in the provided evidence.
- Further in vitro assays are needed to validate this hypothesis.
- Stability : The ester linkage in the target compound may confer susceptibility to hydrolysis, contrasting with the more stable sulfonamides in Zafirlukast .
Biological Activity
[(2-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 249.31 g/mol. The structure features a thiophene ring, which is known for its reactivity and biological significance.
Antimicrobial Properties
Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures to this compound demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests that it may modulate inflammatory responses, potentially making it a candidate for treating inflammatory diseases.
Anticancer Activity
Recent studies have explored the anticancer properties of thiophene derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines. The compound was observed to activate caspase pathways, leading to programmed cell death in various cancer models.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, thereby disrupting cellular functions.
- Receptor Interaction : It can bind to receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : The compound may increase oxidative stress within cells, leading to cellular damage and apoptosis, particularly in cancer cells.
Case Studies
Several case studies have investigated the biological effects of thiophene derivatives:
- Case Study 1 : A study tested the antimicrobial efficacy of various thiophene derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Case Study 2 : In a cancer model using human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Structure A | Antimicrobial | 45 |
| Compound B | Structure B | Anticancer | 25 |
| This compound | Structure C | Antimicrobial, Anti-inflammatory, Anticancer | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
